

Technical Guide: Spiro[2.5]octane-6-carbaldehyde Stability & Storage

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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

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CAS: 849671-57-4 | Formula: C₉H₁₄O | MW: 138.21 g/mol [1]

Executive Summary

Spiro[2.5]octane-6-carbaldehyde is a conformationally restricted spirocyclic building block used in the synthesis of bioactive scaffolds (e.g., cathepsin inhibitors, nucleoside analogues). Its stability profile is dominated by two competing reactivity vectors: the oxidative susceptibility of the aldehyde moiety and the steric strain inherent to the spiro[2.5] cyclopropane-cyclohexane junction.

Critical Handling Directive: This compound is air-sensitive and thermally labile. It must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Failure to exclude oxygen results in rapid conversion to Spiro[2.5]octane-6-carboxylic acid, rendering the material useless for precise stoichiometric couplings.

Physicochemical Profile & Reactivity

Understanding the molecule's structure is the first step in predicting its degradation behavior.

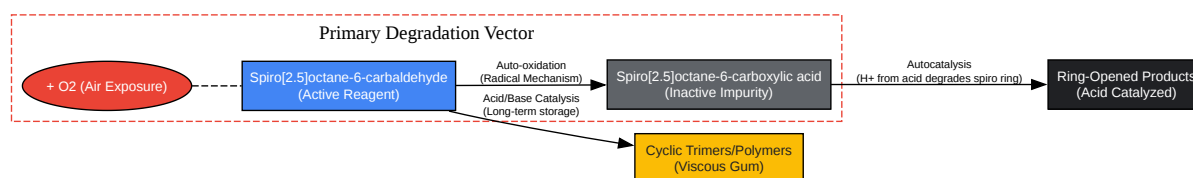
Property	Value / Description	Implication for Storage
Physical State	Colorless to pale yellow liquid	Prone to volatility; requires tight sealing.
Boiling Point	~195°C (Predicted at 760 mmHg)	High enough to allow vacuum manipulation, low enough to require cold storage.
LogP	~1.85 - 2.3 (Predicted)	Lipophilic; soluble in DCM, THF, EtOAc.
Reactive Moiety A	Formyl group (-CHO) at C6	High Risk: Auto-oxidation to carboxylic acid; polymerization (paraldehyde-like trimers).
Reactive Moiety B	Spiro[2.5]octane core	Moderate Risk: Ring strain makes the cyclopropane susceptible to acid-catalyzed ring opening.

Structural Causality

The spiro-fusion locks the cyclohexane ring into a specific chair/boat conformation, impacting the steric accessibility of the aldehyde. While this rigidity aids in stereoselective synthesis, it also means that any degradation products (like the carboxylic acid) may crystallize or separate differently than the parent liquid, potentially aiding visual detection of impurities (cloudiness/precipitate).

Degradation Mechanisms

The primary degradation pathways are Aerobic Oxidation and Oligomerization. The following diagram details the chemical fate of the compound if mishandled.



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Figure 1: Mechanistic degradation pathways. The primary vector is auto-oxidation to the carboxylic acid, which can subsequently catalyze ring-opening or polymerization.

Storage & Handling Protocols

This protocol is designed to be self-validating: if the material changes appearance (cloudiness) or smell (acidic note), the protocol was breached.

The "Golden Standard" Storage Workflow

- Atmosphere: Store strictly under Argon or Nitrogen. Argon is preferred due to its higher density, forming a "blanket" over the liquid.
- Temperature: Maintain at -20°C ($\pm 5^{\circ}\text{C}$).
 - Why? Arrhenius kinetics dictate that lowering temperature from RT (25°C) to -20°C slows oxidation rates by approximately 20-30x.
- Container:
 - Primary: Amber glass vial (borosilicate) to prevent UV-initiated radical formation.
 - Seal: Teflon (PTFE)-lined screw cap or crimp cap. Avoid rubber septa for long-term storage, as aldehydes can leach plasticizers or diffuse through punctured rubber.
 - Secondary: Place the vial inside a sealed jar containing a desiccant (Drierite) and an oxygen scavenger packet if available.

Handling for Experimentation

- Thawing: Allow the vial to warm to room temperature before opening.
 - Causality: Opening a cold vial condenses atmospheric moisture instantly. Water promotes hydrate formation and acid-catalyzed degradation.
- Dispensing: Use a gas-tight syringe or positive-pressure cannula transfer. Never pour the liquid.

Quality Control & Analytical Monitoring

Before committing this reagent to a high-value synthesis, validate its purity.

Protocol: ¹H-NMR Purity Check

Objective: Quantify the ratio of Aldehyde (active) to Acid (impurity).

- Solvent: CDCl₃ (Neutralized with basic alumina if the compound is suspected to be acid-sensitive).
- Key Signals:
 - Aldehyde (-CHO): Look for a sharp doublet or singlet at δ 9.5 – 9.8 ppm.
 - Carboxylic Acid (-COOH): Look for a broad singlet $> \delta$ 11.0 ppm.
 - Spiro Cyclopropane: High-field multiplets at δ 0.3 – 0.8 ppm.
- Validation Criteria:
 - Integration of CHO peak should match the integration of the spiro-ring protons (normalized for proton count).
 - If Acid peak $> 5\%$, purification is required.

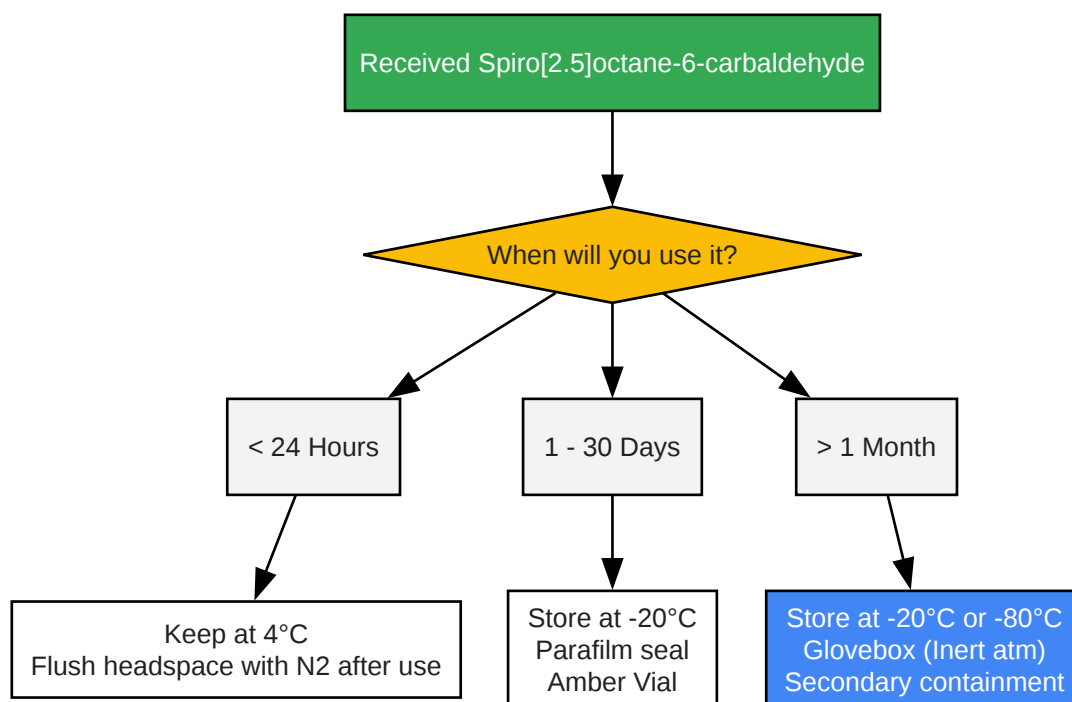
Protocol: Re-Purification (Rescue)

If oxidation has occurred (Acid content $> 10\%$):

- Dissolve the crude material in Diethyl Ether or DCM.
- Wash with saturated Sodium Bicarbonate (NaHCO_3) solution.
 - Mechanism:[2] The carboxylic acid impurity is deprotonated to the water-soluble carboxylate salt. The aldehyde remains in the organic layer.
- Dry organic layer over MgSO_4 , filter, and concentrate in vacuo.
- Distill (Kugelrohr) under high vacuum if high purity (>98%) is required.

Decision Tree: Storage Strategy

Use this logic flow to determine the appropriate storage method based on your usage timeline.



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Figure 2: Storage decision logic based on experimental timeline.

References

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